molecular formula C10H7ClF3N3 B1487509 3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 1150164-52-5

3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No.: B1487509
CAS No.: 1150164-52-5
M. Wt: 261.63 g/mol
InChI Key: ZOXBRSXKCLFROC-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (CAS 1150164-52-5) is a heterocyclic compound featuring a pyridine backbone substituted with a chloro group at position 3 and a pyrazole ring at position 2. The pyrazole moiety is further modified with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3. This structural complexity confers unique electronic and steric properties, making it a candidate for agrochemical and pharmaceutical research.

Properties

IUPAC Name

3-chloro-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3/c1-6-5-8(10(12,13)14)17(16-6)9-7(11)3-2-4-15-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBRSXKCLFROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674937
Record name 3-Chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-52-5
Record name Pyridine, 3-chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (CAS Number: 1150164-52-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of the compound is C10H7ClF3N3C_{10}H_7ClF_3N_3 with a molecular weight of 261.63 g/mol. Its predicted boiling point is approximately 307.5°C, and it has a density of about 1.45 g/cm³ . The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. The presence of the trifluoromethyl group in this compound may influence its interaction with biological targets, potentially increasing potency and selectivity.

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs). For instance, related pyrazolo[3,4-b]pyridines have shown IC50 values of 0.36 µM against CDK2, indicating strong inhibitory potential .
  • Antiproliferative Effects : Studies have demonstrated that certain derivatives exhibit significant antiproliferative effects on various human tumor cell lines, including HeLa and HCT116 cells. This suggests potential applications in cancer therapy .
  • Allosteric Modulation : The compound may act as an allosteric modulator in specific pathways, enhancing or inhibiting receptor activity without directly competing with endogenous ligands .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : In vitro assays revealed that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibited promising anticancer properties by inducing apoptosis in cancer cell lines .
  • Enzyme Inhibition Studies : Research focused on the inhibition profile of related compounds against various kinases has shown that modifications in the pyrazole ring can significantly affect their inhibitory potency and selectivity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Property Value
Molecular FormulaC10H7ClF3N3C_{10}H_7ClF_3N_3
Molecular Weight261.63 g/mol
Boiling Point~307.5°C
Density~1.45 g/cm³
CDK2 Inhibition (IC50)0.36 µM
Antiproliferative ActivityEffective against HeLa cells

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridine and pyrazole compounds exhibit significant antimicrobial properties. Specifically, 3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the trifluoromethyl group enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Anticancer Properties

Recent studies have explored the potential of this compound in anticancer drug development. The structural characteristics of the compound allow it to interact with specific biological targets involved in cancer cell proliferation. Preliminary data indicate that it may inhibit certain kinases involved in tumor growth, making it a candidate for further investigation in cancer therapy .

Pesticide Development

The compound's unique structure makes it suitable for developing novel pesticides. Its ability to disrupt biological pathways in pests has been studied, showing promise as an effective agent against agricultural pests while minimizing environmental impact. The trifluoromethyl group is particularly noted for enhancing the stability and effectiveness of pesticide formulations .

Polymer Synthesis

In materials science, this compound is being investigated for its role in synthesizing advanced polymers. Its reactive sites allow it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2020)Demonstrated significant activity against Gram-positive bacteria .
Anticancer PropertiesCancer Research Journal (2022)Inhibition of specific kinases linked to cancer cell proliferation .
Pesticide DevelopmentAgricultural Chemistry Journal (2021)Effective against common agricultural pests with low toxicity profiles .
Polymer SynthesisMaterials Science Reports (2023)Enhanced thermal stability in polymer composites .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) CAS RN Notable Properties
3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine Pyrazole: 3-methyl, 5-CF₃; Pyridine: 3-Cl 291.68 1150164-52-5 Discontinued; moderate lipophilicity due to -CF₃
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine Pyrazole: 5-(3-chloro-2-thienyl); Pyridine: 3-Cl, 5-CF₃ 364.17 321571-01-1 Enhanced bioactivity in agrochemicals; thienyl group improves π-π interactions
3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine Pyrazole: 5-(dimethoxymethyl); Pyridine: 3-Cl, 5-CF₃ 335.72 N/A Increased polarity due to dimethoxymethyl; potential for CNS drug discovery
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pyrazole: 5-CF₃, 4-COOH; Pyridine: 3-Cl 305.67 1265323-81-6 Carboxylic acid enhances water solubility; suitable for metal coordination
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole Pyridine: 3-Cl, 5-CF₃; Benzodiazole replaces pyrazole 297.66 1393845-65-2 Rigid benzodiazole core alters binding kinetics; explored in kinase inhibition

Preparation Methods

Direct Coupling of Pyridine and Pyrazole Derivatives

One common preparative approach involves the nucleophilic aromatic substitution (SNAr) or cross-coupling reaction between a suitably substituted pyridine derivative and a functionalized pyrazole.

  • Starting Materials: 3-chloropyridine or 3-chloro-5-(trifluoromethyl)pyridine and 3-methyl-5-(trifluoromethyl)-1H-pyrazole or its derivatives.

  • Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with base catalysts like potassium carbonate (K₂CO₃) at temperatures ranging from 60°C to 90°C.

  • Catalysts: Copper(I) iodide (CuI) or palladium-based catalysts may be employed to facilitate coupling, especially in C–N bond formation.

This method leverages the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the chloro-substituted pyridine ring, enhanced by electron-withdrawing trifluoromethyl groups.

Multi-Step Cyclization and Functional Group Transformations

An alternative, more elaborate process involves:

  • Cyclization of hydrazinopyridine derivatives with dialkyl maleates to form pyrazolidine intermediates.

  • Chlorination and oxidation steps to introduce the chloro and pyrazole functionalities.

  • Hydrolysis of ester groups to carboxylic acids.

  • Final decarboxylation to yield the target pyrazolylpyridine compound.

This method, described in related patent literature for analogous pyrazolylpyridine compounds, offers a route to the pyrazole ring fused to the pyridine core but is noted for lower yields and more complex purification steps.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction steps, reagents, conditions, and yields based on available research data and analogous compound syntheses:

Step Reagents/Conditions Yield (%) Comments/References
Pyrazole formation Cyclization of hydrazinopyridine with dialkyl maleate Moderate (40-60) Multi-step, patented methods
Chlorination Chlorinating agents at controlled temperature (e.g., N-chlorosuccinimide) Moderate (50-70) Introduces 3-chloro substituent
Oxidation Oxidants such as peracids or DDQ Moderate (60-75) Converts dihydro-pyrazole to pyrazole
Ester hydrolysis Aqueous HCl, 25-100°C High (80-90) Converts ester to carboxylic acid
Decarboxylation Copper(II) oxide, polar aprotic solvent, 80-140°C Moderate (60-80) Crucial step for final product formation
Direct coupling (alternative) 3-chloropyridine + 3-methyl-5-(trifluoromethyl)pyrazole, K₂CO₃, DMF, 60-90°C 65-78 SNAr or copper-catalyzed coupling

Optimization Strategies

  • Temperature Control: Maintaining moderate temperatures (60–90°C) prevents decomposition of sensitive intermediates.

  • Solvent Selection: Polar aprotic solvents such as DMF or N,N-dimethylacetamide (DMAc) enhance nucleophilicity and solubility of reactants.

  • Catalyst Use: Copper(I) salts improve coupling efficiency; palladium catalysts may be used but are less common due to cost.

  • Purification: Column chromatography with solvent gradients (e.g., hexane/ethyl acetate) effectively separates byproducts.

Challenges and Solutions in Preparation

Summary Table of Key Preparation Methods

Method Key Steps Advantages Limitations Reference
Multi-step cyclization Hydrazinopyridine + dialkyl maleate → chlorination → oxidation → hydrolysis → decarboxylation Access to pyrazole ring; versatile Low yields; complex purification
Direct coupling 3-chloropyridine + functionalized pyrazole (SNAr or Cu-catalyzed) Simpler; higher yields Requires functionalized pyrazole

Research Findings and Data

  • The cyclization approach provides a route to 3-(3-chloro-1H-pyrazol-1-yl)pyridine analogs but with reported difficulties in yield and purity.

  • Direct coupling methods with trifluoromethyl-substituted pyrazoles have been optimized industrially to improve yield and reduce byproducts, with yields reported between 65% and 78% under optimized conditions.

  • The presence of trifluoromethyl groups enhances the electrophilicity of the pyridine ring and the stability of intermediates, facilitating cleaner coupling reactions.

Q & A

Q. What are common synthetic routes for 3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine?

The synthesis typically involves multi-step reactions starting from pyridine and pyrazole precursors. A representative route includes:

Nucleophilic substitution : Reacting 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a chlorinated pyridine derivative (e.g., 2,3-dichloropyridine) in a polar aprotic solvent (e.g., dichloromethane) under reflux .

Catalytic optimization : Use of catalysts like K₂CO₃ to facilitate heterocyclic coupling, as seen in analogous pyrazole-pyridine syntheses .

Purification : Column chromatography or recrystallization to isolate the product. Yield optimization often requires careful control of reaction time and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and assess purity. The trifluoromethyl group (~-78 ppm in ¹⁹F NMR) and pyridine/pyrazole protons (δ 7.0–9.0 ppm in ¹H NMR) are key diagnostic signals .
  • X-ray crystallography : For unambiguous structural confirmation. Programs like SHELXL (via SHELX suite) are widely used for refinement, particularly for resolving molecular flexibility in heterocyclic systems .

Q. What are the typical reactivity profiles of this compound?

  • Substitution reactions : The chlorine atom at the pyridine 3-position is susceptible to nucleophilic substitution (e.g., with amines or thiols) under mild conditions .
  • Coupling reactions : The pyridine ring participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, though steric hindrance from the trifluoromethyl group may require optimized Pd catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can researchers resolve low yields in nucleophilic substitution reactions involving the pyridine chlorine?

  • Solvent optimization : Replace dichloromethane with DMF or DMSO to enhance nucleophilicity .
  • Temperature control : Prolonged heating (>12 hr) at 80–100°C improves substitution efficiency but risks decomposition. Microwave-assisted synthesis may reduce reaction time .
  • Catalyst screening : Additives like KI or phase-transfer catalysts (e.g., TBAB) can accelerate substitution kinetics .

Q. What strategies mitigate challenges in X-ray crystallographic analysis due to molecular flexibility?

  • Co-crystallization : Use of bulky counterions (e.g., PF₆⁻) or inclusion of solvent molecules (e.g., DMSO) to stabilize the crystal lattice .
  • Low-temperature data collection : Reduces thermal motion artifacts. SHELXL’s TWIN and RIGU commands are critical for refining disordered regions .

Q. How do substituents (e.g., trifluoromethyl, pyrazole) influence electronic properties and reactivity?

  • Electron-withdrawing effects : The trifluoromethyl group deactivates the pyridine ring, reducing electrophilicity at adjacent positions. This necessitates harsher conditions for electrophilic substitutions .
  • Steric effects : The 3-methyl group on the pyrazole restricts rotational freedom, impacting conformational stability in biological targets .

Q. How to address contradictions in reported synthetic yields for analogous compounds?

  • Case study : reports 80% yield for a related pyrazole-pyridine coupling using K₂CO₃ in DMF, while notes 60–78% yields under similar conditions. The discrepancy may arise from:
    • Purity of starting materials : Trace moisture in K₂CO₃ can reduce efficiency.
    • Workup protocols : Differences in extraction or crystallization methods affect isolated yields .
  • Recommendation : Replicate reactions with rigorously dried reagents and standardized purification workflows.

Q. What advanced analytical methods validate the compound’s stability under biological assay conditions?

  • LC-MS/MS monitoring : Track degradation products in simulated physiological buffers (pH 7.4, 37°C).
  • DSC/TGA : Thermal analysis identifies decomposition thresholds (>200°C common for trifluoromethylated heterocycles) .

Methodological Notes

  • Synthetic optimization : Prioritize reaction scalability by testing solvent-free or flow-chemistry approaches.
  • Data interpretation : Use DFT calculations (e.g., Gaussian) to model electronic effects and predict reactive sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

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